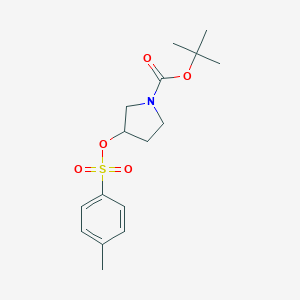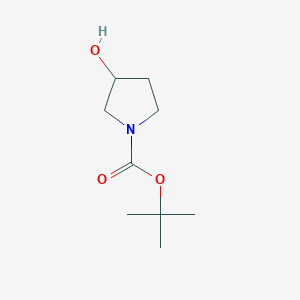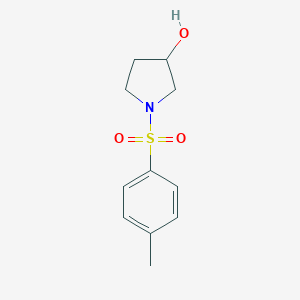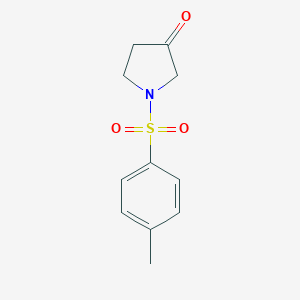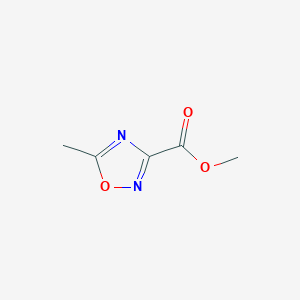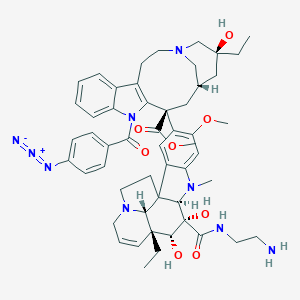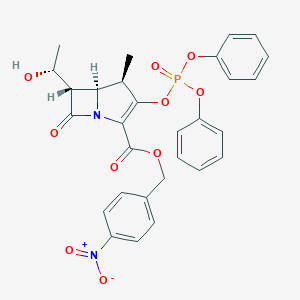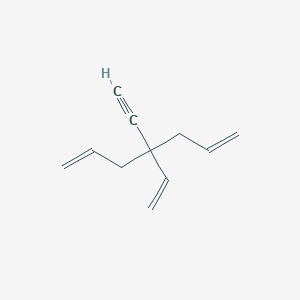
6-Ethylpyrimidine-2,4,5-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethylpyrimidine-2,4,5-triamine, also known as EPT, is a heterocyclic organic compound. It belongs to the class of pyrimidine derivatives and has a molecular formula of C7H10N4. EPT is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has also been extensively studied for its potential applications in the field of materials science.
Mecanismo De Acción
The mechanism of action of 6-Ethylpyrimidine-2,4,5-triamine is not well understood. However, it is believed to act as a nucleophilic agent due to the presence of the amino group on the ethyl side chain. This property makes 6-Ethylpyrimidine-2,4,5-triamine a useful intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 6-Ethylpyrimidine-2,4,5-triamine have not been extensively studied. However, it has been reported to exhibit moderate toxicity towards certain cell lines, such as human hepatoma cells. Further studies are needed to fully understand the potential toxicity and side effects of 6-Ethylpyrimidine-2,4,5-triamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Ethylpyrimidine-2,4,5-triamine in lab experiments is its availability and relatively low cost. It is also a versatile building block that can be used in the synthesis of a wide range of compounds. However, the purity and yield of 6-Ethylpyrimidine-2,4,5-triamine can vary depending on the synthesis method and reaction conditions. This can lead to inconsistent results in lab experiments.
Direcciones Futuras
There are several future directions for the research on 6-Ethylpyrimidine-2,4,5-triamine. One potential area of research is the development of new synthesis methods that can improve the yield and purity of 6-Ethylpyrimidine-2,4,5-triamine. Another area of research is the investigation of the potential applications of 6-Ethylpyrimidine-2,4,5-triamine in the field of materials science, such as the synthesis of novel conductive polymers and metal-organic frameworks. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 6-Ethylpyrimidine-2,4,5-triamine, as well as its potential toxicity and side effects.
Métodos De Síntesis
6-Ethylpyrimidine-2,4,5-triamine can be synthesized through various methods, including the reaction of ethylamine with 2,4,5-trichloropyrimidine, the reduction of 2,4,5-trichloropyrimidine with sodium borohydride in the presence of ethylamine, and the reaction of ethylamine with 2,4,5-tricyanopyrimidine. The yield and purity of 6-Ethylpyrimidine-2,4,5-triamine can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent system.
Aplicaciones Científicas De Investigación
6-Ethylpyrimidine-2,4,5-triamine has been widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals, such as antihypertensive agents, antitumor agents, and herbicides. It has also been investigated for its potential applications in the field of materials science, such as the synthesis of conductive polymers and metal-organic frameworks.
Propiedades
Número CAS |
102170-34-3 |
|---|---|
Nombre del producto |
6-Ethylpyrimidine-2,4,5-triamine |
Fórmula molecular |
C6H11N5 |
Peso molecular |
153.19 g/mol |
Nombre IUPAC |
6-ethylpyrimidine-2,4,5-triamine |
InChI |
InChI=1S/C6H11N5/c1-2-3-4(7)5(8)11-6(9)10-3/h2,7H2,1H3,(H4,8,9,10,11) |
Clave InChI |
ACGYRTGVZFMSLN-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NC(=N1)N)N)N |
SMILES canónico |
CCC1=C(C(=NC(=N1)N)N)N |
Sinónimos |
2,4,5-Pyrimidinetriamine, 6-ethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



